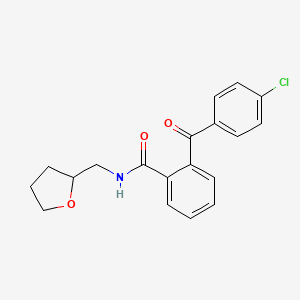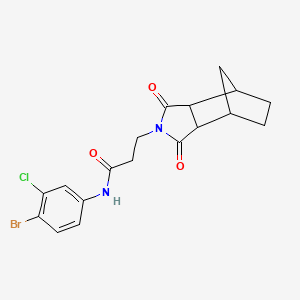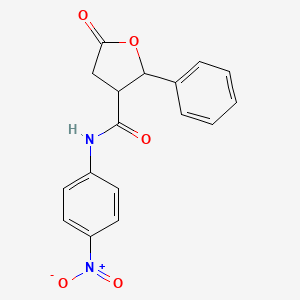![molecular formula C23H39N3O4 B4007343 1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B4007343.png)
1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol
Vue d'ensemble
Description
1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and piperazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Attachment of the phenoxy group: This involves the nucleophilic substitution reaction between a phenol derivative and a halogenated piperazine intermediate.
Introduction of the hydroxy and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution reactions could introduce a wide range of functional groups.
Applications De Recherche Scientifique
1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.
Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyl and methoxy groups may also play a role in binding to active sites of enzymes, inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): This compound shares the methoxy and hydroxy functional groups but lacks the piperazine ring.
Imidazole Derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry for their biological activity.
Uniqueness
1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol is unique due to its combination of functional groups and the presence of the piperazine ring, which imparts specific biological activity and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[2-hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O4/c1-18(2)26-12-10-25(11-13-26)15-19-4-5-22(23(14-19)29-3)30-17-21(28)16-24-8-6-20(27)7-9-24/h4-5,14,18,20-21,27-28H,6-13,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZINOWMKNXLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OCC(CN3CCC(CC3)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4007265.png)
![Methyl 3-[(4-chlorophenyl)methylamino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)
![3-methyl-N-[3-(3-methylbutanoylamino)-4-nitrophenyl]butanamide](/img/structure/B4007277.png)
![phenyl 2-({[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}oxy)benzoate](/img/structure/B4007279.png)
![4-{[2-(3-CYCLOHEXENYL)-1,3-DIOXOLAN-4-YL]METHYL}MORPHOLINE](/img/structure/B4007284.png)
![N'-(4-bromophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B4007299.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4007308.png)
![N'-(4-chlorophenyl)-N-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B4007311.png)
![1-{5-[(4-Bromophenyl)amino]-3-methyl-2-phenylpyrazolidin-1-yl}ethanone](/img/structure/B4007318.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide](/img/structure/B4007336.png)

![5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007365.png)
